Ortho-Ethyl Substitution Imparts Elevated Lipophilicity (XLogP3) vs. Unsubstituted and Para-Substituted Analogs
The computed partition coefficient (XLogP3) for N-(2-Ethylphenyl)pyrrolidine-1-carboximidamide is 2.3, which is measurably higher than the unsubstituted pyrrolidine-1-carboximidamide core (estimated XLogP3 < 0) and the para-ethylphenyl isomer, where the ethyl group contributes less to overall molecular lipophilicity due to different spatial orientation and electronic distribution [1]. This difference in lipophilicity can influence membrane permeability, protein binding, and in vivo distribution, making the ortho-ethyl compound a distinct chemical entity for applications where controlled lipophilicity is a design criterion [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | Pyrrolidine-1-carboximidamide (unsubstituted): XLogP3 estimated < 0; N-(4-ethylphenyl) analog: XLogP3 estimated ~2.0 (class-level inference based on positional isomer trends) |
| Quantified Difference | Increase of > 2 log units over unsubstituted core; estimated ~0.3 log unit increase over para isomer (inferential) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (PubChem release 2021.05.07) |
Why This Matters
Lipophilicity differences alter membrane permeability and non-specific protein binding, which are critical parameters for researchers selecting tool compounds for cell-based assays or in vivo studies.
- [1] PubChem Compound Summary for CID 13258798: Computed Properties (XLogP3). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/13258798 (accessed April 27, 2026). View Source
